
Astakolactin
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Overview
Description
Astakolactin is a natural product found in Scalarispongia scalaris and Cacospongia scalaris with data available.
Scientific Research Applications
Introduction to Astakolactin
This compound is a novel sesterterpene metabolite first isolated from the marine sponge Cacospongia scalaris in 2003. Its structure is characterized by a bicyclic linear sesterterpenoid with a furan unit and an eight-membered lactone tethered by a non-conjugated triene chain. The compound exhibits potential biological activities similar to other furanosesterterpenes, which have been noted for their diverse pharmacological effects.
Synthesis of this compound
The total synthesis of this compound has been achieved using several key reactions:
- Johnson–Claisen rearrangement
- Asymmetric Mukaiyama aldol reaction
- MNBA-mediated lactonization
These synthetic routes have been documented to produce yields ranging from 33% to 71%, depending on the specific conditions used (e.g., reagents and solvents) .
Synthesis Method | Conditions | Yield (%) |
---|---|---|
TCBC / Et3N / DMAP | THF/CH2Cl2 | 33 |
MNBA / DMAP | CH2Cl2 | 71 |
Biological Applications
This compound has garnered interest for its potential biological activities, particularly in the following areas:
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent, similar to other natural products derived from marine sources. Studies indicate that compounds from marine sponges can exhibit activity against various pathogens, including multi-drug resistant strains.
Cytotoxicity
Research has demonstrated that this compound possesses cytotoxic effects against several human tumor cell lines. This aligns with findings on other sesterterpenes that exhibit significant anti-cancer properties .
Antioxidant Properties
The compound's structure suggests it may have antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. The presence of multiple functional groups in sesterterpenes often contributes to their ability to scavenge free radicals.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various bacterial strains, showcasing its potential as a natural antibiotic .
- Synthesis and Structure Elucidation : The total synthesis efforts have not only confirmed the proposed structure but also opened avenues for further modifications to enhance biological activity .
Chemical Reactions Analysis
Johnson–Claisen Rearrangement
The Johnson–Claisen rearrangement was employed to establish the terpene backbone of astakolactin. This reaction facilitated the formation of a γ,δ-unsaturated ester intermediate, which served as a critical precursor for subsequent stereochemical elaboration. The rearrangement proceeded under thermal conditions, yielding a stereodefined product essential for downstream functionalization .
Asymmetric Mukaiyama Aldol Reaction
A pivotal step in the synthesis involved an asymmetric Mukaiyama aldol reaction to install the C-2 and C-3 stereocenters with high selectivity:
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Catalyst : (S)-Diamine-Sn(II) complex (23 ) with n-Bu2Sn(OAc)2.
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Conditions : Reaction of aldehyde 18 with enol silyl ether 22 (derived from S-ethyl propanethioate).
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Outcome : Produced aldol adduct 24 in 90% yield with 83% enantiomeric excess (ee) and 93:7 syn/anti diastereomeric ratio .
This step ensured precise stereochemical control, critical for matching the proposed structure of this compound.
MNBA-Mediated Lactonization
The eight-membered lactone ring was constructed using 2-methyl-6-nitrobenzoic anhydride (MNBA) -mediated lactonization. Key experimental data for this step are summarized below:
Entry | Reagents (equiv) | Conditions | Yield (%) |
---|---|---|---|
1 | TCBC (1.0)/Et3N (1.1)/DMAP (6.0) | THF/CH2Cl2, slow addition (12 h) | 33 |
2 | (PyS)2 (1.5)/PPh3 (1.6)/Ag(OTf) (2.0) | CHCl3/MeCN, slow addition (12 h) | N.D. |
3 | MNBA (1.3)/DMAP (6.0) | CH2Cl2 (2 mM), slow addition (12 h) | 60 |
4 | MNBA (1.3)/DMAP (6.0) | CH2Cl2 (1 mM), slow addition (12 h) | 71 |
Table 1: Optimization of lactonization conditions for this compound synthesis .
The MNBA-mediated method (Entry 4) proved most efficient, achieving 71% yield under dilute conditions to minimize intermolecular side reactions .
Comparative Analysis of Synthetic and Natural this compound
Despite successful synthesis, NMR comparisons revealed discrepancies between synthetic and natural this compound:
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Terpene chain : 1H and 13C NMR signals matched closely (Δδ ≤ 0.1 ppm) .
-
Lactone moiety : Significant deviations (Δδ = 0.2–0.5 ppm) suggested structural differences in the eight-membered lactone ring .
These findings indicate that the natural product’s lactone configuration or connectivity may differ from the proposed structure, necessitating further structural revision.
Key Research Findings
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Stereochemical precision : The asymmetric aldol reaction achieved >90% diastereoselectivity, underscoring its utility in complex molecule synthesis .
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Lactonization efficiency : MNBA’s superiority over alternatives (e.g., TCBC) highlights its role in macrolactone formation .
-
Structural ambiguity : NMR mismatches imply the natural product’s lactone moiety remains unconfirmed, warranting additional studies .
This synthesis framework provides a foundation for exploring this compound’s biological activity and refining its structural assignment.
Properties
Molecular Formula |
C25H36O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3S,4S,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one |
InChI |
InChI=1S/C25H36O4/c1-19(7-4-8-20(2)10-6-12-23-15-16-28-17-23)9-5-11-22-13-14-24(26)21(3)25(27)29-18-22/h7,10-11,15-17,21,24,26H,4-6,8-9,12-14,18H2,1-3H3/b19-7+,20-10+,22-11-/t21-,24-/m0/s1 |
InChI Key |
VRWCUJQWBMHNBO-MJGZZVEBSA-N |
SMILES |
CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |
Isomeric SMILES |
C[C@H]1[C@H](CC/C(=C/CC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/COC1=O)O |
Canonical SMILES |
CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O |
Synonyms |
astakolactin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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